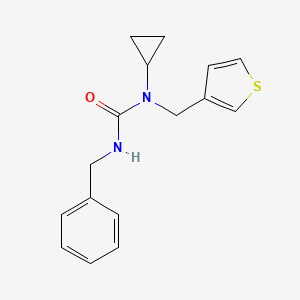

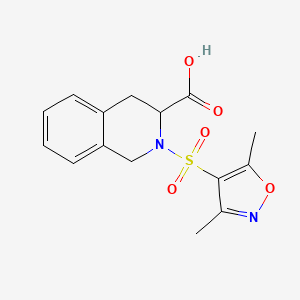

![molecular formula C7H13N5 B2721788 2-[(2H-1,2,3,4-tetrazol-5-yl)methyl]piperidine CAS No. 1785467-20-0](/img/structure/B2721788.png)

2-[(2H-1,2,3,4-tetrazol-5-yl)methyl]piperidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-[(2H-1,2,3,4-tetrazol-5-yl)methyl]piperidine is a compound that features a piperidine ring substituted with a tetrazole moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both the piperidine and tetrazole rings in its structure imparts unique chemical and biological properties.

Wissenschaftliche Forschungsanwendungen

2-[(2H-1,2,3,4-tetrazol-5-yl)methyl]piperidine has a wide range of applications in scientific research:

Wirkmechanismus

Target of Action

Tetrazole-based molecules, such as losartan and candesartan, are commonly used as angiotensin ii receptor blockers . This suggests that 2-((2H-Tetrazol-5-yl)methyl)piperidine may also interact with similar targets.

Mode of Action

Tetrazoles act as nonclassical bioisosteres of carboxylic acids due to their near pKa values . They possess both electron-donating and electron-withdrawing properties, which may influence their interaction with targets .

Biochemical Pathways

Tetrazoles have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, antinociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities . This suggests that 2-((2H-Tetrazol-5-yl)methyl)piperidine may affect multiple biochemical pathways.

Pharmacokinetics

Tetrazolate anions are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes . This suggests that 2-((2H-Tetrazol-5-yl)methyl)piperidine may have similar properties.

Result of Action

Some synthesized derivatives of similar compounds have shown significant cytotoxic effects , suggesting that 2-((2H-Tetrazol-5-yl)methyl)piperidine may have similar effects.

Action Environment

The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions . This suggests that the action of 2-((2H-Tetrazol-5-yl)methyl)piperidine may be influenced by the electrostatic environment.

Safety and Hazards

Zukünftige Richtungen

The astonishing chemistry of tetrazoles due to their diverse biological applications, predominantly in the area of material and medicinal chemistry, has attracted the interest of scientists and researchers . Future research may focus on exploring more eco-friendly synthesis methods and investigating the potential medicinal applications of tetrazole derivatives .

Biochemische Analyse

Biochemical Properties

2-((2H-Tetrazol-5-yl)methyl)piperidine is a nitrogen-rich heterocycle possessing both electron-donating and electron-withdrawing properties . The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions . Tetrazolate anions are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes .

Molecular Mechanism

It is known that tetrazoles act as nonclassical bioisosteres of carboxylic acids due to their near pKa values . This property allows them to interact with various biomolecules in a manner similar to carboxylic acids, potentially influencing enzyme activity, gene expression, and other biochemical processes .

Metabolic Pathways

It is known that tetrazoles can act as metabolism-resistant isosteric replacements for carboxylic acids in SAR-driven medicinal chemistry analogue syntheses . This suggests that 2-((2H-Tetrazol-5-yl)methyl)piperidine may interact with various enzymes and cofactors, potentially influencing metabolic flux or metabolite levels.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2H-1,2,3,4-tetrazol-5-yl)methyl]piperidine typically involves the reaction of a piperidine derivative with a tetrazole precursor. One common method includes the use of a primary alcohol or aldehyde, which undergoes a [3+2] cycloaddition reaction with dicyandiamide and sodium azide under microwave-assisted conditions . This method is advantageous due to its efficiency and high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the scalability and cost-effectiveness of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-[(2H-1,2,3,4-tetrazol-5-yl)methyl]piperidine can undergo various chemical reactions, including:

Oxidation: The tetrazole ring can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can modify the piperidine ring or the tetrazole moiety, depending on the reagents used.

Common Reagents and Conditions

Common reagents used in these reactions include molecular iodine, ammonia, and various reducing agents. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the tetrazole ring can lead to the formation of nitroso or nitro derivatives, while substitution reactions can introduce alkyl or aryl groups.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1H-Tetrazole: A simpler tetrazole derivative with similar chemical properties but lacking the piperidine ring.

2H-Tetrazole: Another tetrazole isomer with different tautomeric forms.

Piperidine: A six-membered ring containing one nitrogen atom, commonly used in the synthesis of pharmaceuticals.

Uniqueness

2-[(2H-1,2,3,4-tetrazol-5-yl)methyl]piperidine is unique due to the combination of the piperidine and tetrazole rings in its structure. This dual functionality imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .

Eigenschaften

IUPAC Name |

2-(2H-tetrazol-5-ylmethyl)piperidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N5/c1-2-4-8-6(3-1)5-7-9-11-12-10-7/h6,8H,1-5H2,(H,9,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIXSHBBYACXDHF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)CC2=NNN=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

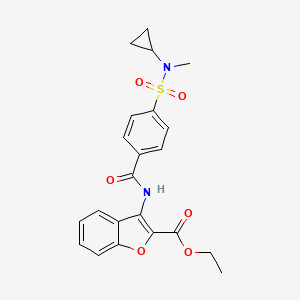

![1-{[(4-Methylphenyl)sulfanyl]acetyl}piperidine](/img/structure/B2721707.png)

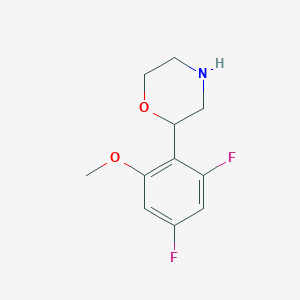

![Tert-butyl 7-(trifluoromethyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxylate](/img/structure/B2721710.png)

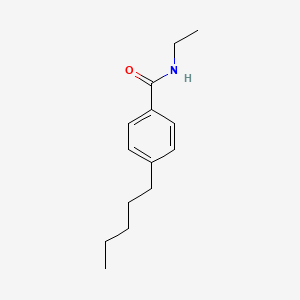

![(3E)-3-[(2-hydroxy-3-methoxyphenyl)methylidene]-1H,2H,3H,5H-pyrrolo[1,2-a]quinazolin-5-one](/img/structure/B2721714.png)

![N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1H-indole-3-carboxamide](/img/structure/B2721716.png)

![4-(4-Chlorophenyl)-1-[(2,5-dimethoxyphenyl)sulfonyl]-1,2,3,6-tetrahydropyridine](/img/structure/B2721723.png)

![N-[2-(3-{[(benzylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-3-(trifluoromethyl)benzamide](/img/structure/B2721726.png)